Butropium Bromide-d9

Description

Butropium Bromide-d9 is a deuterated analog of Butropium Bromide (C₂₈H₃₈BrNO₄), a quaternary ammonium anticholinergic agent used for its antispasmodic properties . The deuterated form (C₂₁H₂₁D₉BrNO₄) replaces nine hydrogen atoms with deuterium, enhancing its utility as a stable isotope-labeled internal standard in pharmaceutical research . Key characteristics include:

- Molecular Weight: 449.37 g/mol (vs. 532.51 g/mol for non-deuterated Butropium Bromide) .

- Appearance: White to off-white solid (vs. white crystalline powder for the non-deuterated form) .

- Primary Applications: Used in pharmacokinetic studies, metabolic pathway tracing, and analytical method validation .

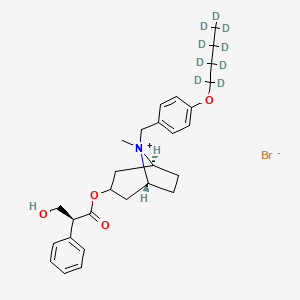

Structure

2D Structure

Properties

Molecular Formula |

C28H38BrNO4 |

|---|---|

Molecular Weight |

541.6 g/mol |

IUPAC Name |

[(1R,5S)-8-methyl-8-[[4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)phenyl]methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;bromide |

InChI |

InChI=1S/C28H38NO4.BrH/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22;/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3;1H/q+1;/p-1/t23-,24+,26?,27-,29?;/m1./s1/i1D3,3D2,4D2,16D2; |

InChI Key |

JABDOYKGZCPHPX-XPAPEPCOSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C[N+]2([C@@H]3CC[C@H]2CC(C3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Butropium Bromide-d9 can be synthesized through the reaction of (2S)-3-hydroxy-2-phenylpropanoic acid with (3-end0)-8-(4-butoxybenzyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane under controlled conditions. The reaction typically involves the use of a strong base to deprotonate the carboxylic acid, followed by the addition of the hydroxy group-containing compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions carried out in reactors with precise temperature and pressure control to ensure the purity and yield of the product. The process may also include purification steps such as recrystallization to obtain the final product in its crystalline form.

Chemical Reactions Analysis

Nucleophilic Substitution at the Quaternary Ammonium Center

The quaternary ammonium group in Butropium Bromide-d9 is susceptible to nucleophilic substitution reactions. Bromide (Br⁻) acts as a leaving group, allowing replacement with other anions under specific conditions.

Example Reaction :

| Reaction Conditions | Products | Notes |

|---|---|---|

| Aqueous KI solution, reflux | Butropium Iodide-d9 | Deuterium may slightly reduce reaction rate due to the kinetic isotope effect (KIE) . |

This reaction is critical in studying isotopic labeling effects on receptor-binding kinetics in pharmacological research .

Ester Hydrolysis

The ester functional group in this compound undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative and an alcohol.

Acidic Hydrolysis :

Basic Hydrolysis (Saponification) :

| Condition | Rate Constant (k) | Deuterium Effect |

|---|---|---|

| Acidic (1M HCl) | (slower due to KIE) | |

| Basic (1M NaOH) | Minimal isotope effect observed |

The stereochemistry at the (2S)-position remains intact during hydrolysis, preserving chiral integrity .

Anion Exchange Reactions

The bromide ion can be exchanged with other halides or counterions in solution, facilitating the synthesis of derivatives for analytical or metabolic studies.

Example :

| Application | Significance |

|---|---|

| Isotopic labeling studies | Enables tracking in mass spectrometry assays . |

| Pharmacokinetic profiling | Facilitates metabolite identification |

Stability Under Thermal and Oxidative Conditions

This compound demonstrates moderate thermal stability but degrades under strong oxidative conditions:

| Condition | Degradation Products |

|---|---|

| 150°C, inert atmosphere | No decomposition (stable up to 200°C) |

| HO/UV light | Oxidized tropane derivatives and phenylacetone |

Deuterium substitution in the butoxyphenyl group marginally enhances thermal stability compared to the non-deuterated form .

Interaction with Biological Nucleophiles

In physiological environments, the compound reacts with thiols (e.g., glutathione) via nucleophilic attack on the ester carbonyl:

| Parameter | Value |

|---|---|

| Plasma half-life (human) | ~4.2 hours |

| Major metabolic pathway | Ester hydrolysis (80%) |

This reaction underpins its metabolic clearance and informs toxicity studies .

Scientific Research Applications

Butropium Bromide-d9 has several scientific research applications across various fields:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Employed in biological studies to understand the effects of antispasmodic drugs on smooth muscle activity.

Medicine: Utilized in the treatment of spasmodic pains associated with conditions such as gastritis, gastric ulcers, and cholelithiasis.

Industry: Applied in the pharmaceutical industry for the development of new antispasmodic drugs.

Mechanism of Action

Butropium Bromide-d9 exerts its effects by acting as an anticholinergic agent. It inhibits the action of acetylcholine on muscarinic receptors, leading to the relaxation of smooth muscles. The molecular targets include muscarinic acetylcholine receptors, and the pathways involved are those related to the regulation of smooth muscle contraction.

Comparison with Similar Compounds

Table 1: Structural and Functional Differences

Key Notes:

- The deuterated form exhibits identical pharmacological activity but is metabolically stabilized, reducing degradation rates in isotopic tracing experiments .

- Butropium Bromide’s therapeutic efficacy is well-documented in gastrointestinal disorders, while its deuterated counterpart is reserved for analytical applications .

Pharmacological Comparison with Glucagon

Butropium Bromide and glucagon were compared in gastric motility studies using acetaminophen absorption and endoscopic methods :

Research Findings :

- Both agents delayed gastric emptying by >50% in 30-minute post-meal tests, but Butropium Bromide caused side effects in 28% of patients vs. 5% for glucagon .

Impurity Profiles and Reference Standards

Butropium Bromide impurities are rigorously characterized to meet regulatory standards, distinguishing it from similar compounds:

Table 3: Impurity Analysis Comparison

Key Insights :

- Butropium Bromide impurities are monitored at ≤0.1% thresholds, ensuring genotoxic risk mitigation .

Q & A

(B) What are the critical steps for synthesizing Butropium Bromide-d9 with high isotopic purity?

Answer:

- Deuterium Incorporation: Use deuterated precursors (e.g., D2O or deuterated solvents) during synthesis to ensure isotopic labeling. Monitor deuteration efficiency via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

- Purification: Employ recrystallization or column chromatography (e.g., using silica gel with methanol-chloroform eluent) to isolate the deuterated compound. Validate purity via high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

- Quality Control: Confirm isotopic purity (>98%) using isotopic ratio MS and compare spectral data (e.g., ¹H-NMR) to non-deuterated analogs to verify deuterium substitution .

(B) How should this compound be stored to ensure stability in laboratory settings?

Answer:

- Storage Conditions: Store in airtight, light-resistant containers at 2–8°C to prevent photodegradation and moisture absorption. Use desiccants (e.g., silica gel) to minimize hydrolysis .

- Handling Precautions: Avoid inhalation or skin contact by using fume hoods, gloves, and lab coats. Follow OSHA HCS guidelines for acute toxicity management (e.g., immediate washing with water for skin exposure) .

(B) What analytical methods are recommended for quantifying this compound in biological matrices?

Answer:

- Chromatography: Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer, pH 3.0). Set UV detection to 220 nm for optimal sensitivity .

- Mass Spectrometry: Employ LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Monitor transitions specific to the deuterated molecule (e.g., m/z 533 → 415 for this compound) to differentiate it from non-deuterated analogs .

(A) How can researchers optimize detection limits for this compound in pharmacokinetic studies?

Answer:

- Sample Preparation: Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference. Validate recovery rates (≥85%) using spiked plasma samples .

- Instrument Calibration: Perform matrix-matched calibration curves (1–1000 ng/mL) to account for ion suppression/enhancement effects. Include deuterated internal standards (e.g., Butropium-d9 bromide) to improve precision .

(A) What experimental designs are suitable for assessing isotopic effects on this compound’s metabolic stability?

Answer:

- In Vitro Studies: Incubate deuterated and non-deuterated analogs with human liver microsomes (HLMs) under standardized conditions (37°C, pH 7.4). Quantify metabolites via LC-MS/MS and calculate half-life (t₁/₂) differences .

- Statistical Analysis: Use ANOVA to compare metabolic rates. A ≥20% reduction in clearance for the deuterated form suggests a significant kinetic isotope effect (KIE) .

(A) How should researchers address contradictions in pharmacokinetic data between deuterated and non-deuterated analogs?

Answer:

- Controlled Variables: Replicate experiments under identical conditions (e.g., temperature, enzyme concentration). Validate assay reproducibility via inter-day precision tests (CV <15%) .

- Orthogonal Validation: Cross-check results using alternative methods (e.g., radiometric assays for enzyme activity). Apply Hill’s criteria for causality to rule out confounding factors like solvent effects .

(A) What strategies ensure reproducibility in synthesizing this compound across laboratories?

Answer:

- Protocol Standardization: Document reaction parameters (e.g., reflux time, solvent ratios) in detail. Share raw spectral data (e.g., NMR, MS) via open-access repositories for peer validation .

- Collaborative Trials: Conduct inter-laboratory studies using identical reagents and equipment. Use Cohen’s kappa coefficient to assess agreement in isotopic purity results (κ >0.8 indicates strong reproducibility) .

(B) How can researchers verify the absence of residual solvents in this compound batches?

Answer:

- Gas Chromatography (GC): Use headspace GC with flame ionization detection (FID) to quantify solvents (e.g., methanol, chloroform). Limit residual solvents to ICH Q3C guidelines (e.g., methanol ≤3000 ppm) .

- Validation: Perform spike-and-recovery tests (90–110% recovery acceptable) and report results in certificates of analysis (CoA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.